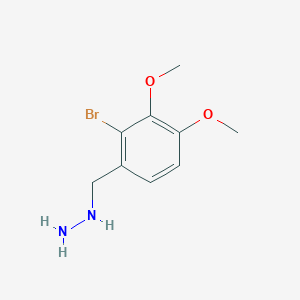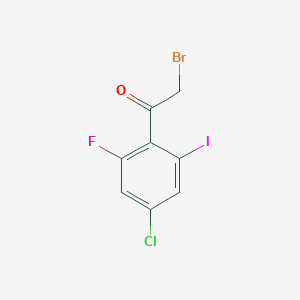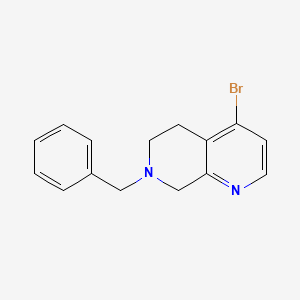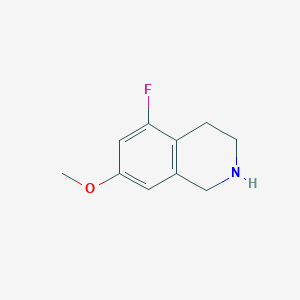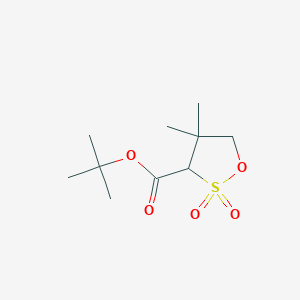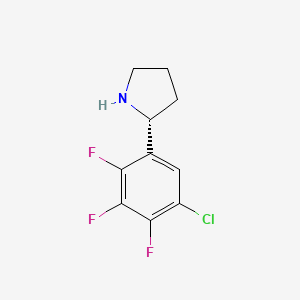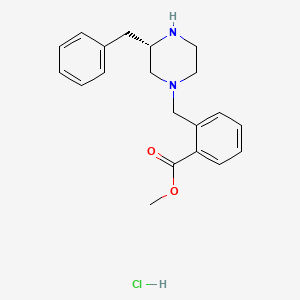
Methyl (S)-2-((3-benzylpiperazin-1-yl)methyl)benzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (S)-2-((3-benzylpiperazin-1-yl)methyl)benzoate hydrochloride is a chemical compound with the molecular formula C20H24N2O2. It is a derivative of benzoic acid and piperazine, featuring a benzyl group attached to the piperazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-((3-benzylpiperazin-1-yl)methyl)benzoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-3-((3-benzylpiperazin-1-yl)methyl)benzoic acid.
Esterification: The benzoic acid derivative undergoes esterification with methanol in the presence of a catalyst, such as sulfuric acid, to form the methyl ester.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (S)-2-((3-benzylpiperazin-1-yl)methyl)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the reagents used.
Applications De Recherche Scientifique
Methyl (S)-2-((3-benzylpiperazin-1-yl)methyl)benzoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl (S)-2-((3-benzylpiperazin-1-yl)methyl)benzoate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (S)-2-((3-phenylpiperazin-1-yl)methyl)benzoate: Similar structure but with a phenyl group instead of a benzyl group.
Methyl (S)-2-((3-methylpiperazin-1-yl)methyl)benzoate: Similar structure but with a methyl group instead of a benzyl group.
Uniqueness
Methyl (S)-2-((3-benzylpiperazin-1-yl)methyl)benzoate hydrochloride is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds .
Propriétés
Formule moléculaire |
C20H25ClN2O2 |
|---|---|
Poids moléculaire |
360.9 g/mol |
Nom IUPAC |
methyl 2-[[(3S)-3-benzylpiperazin-1-yl]methyl]benzoate;hydrochloride |
InChI |
InChI=1S/C20H24N2O2.ClH/c1-24-20(23)19-10-6-5-9-17(19)14-22-12-11-21-18(15-22)13-16-7-3-2-4-8-16;/h2-10,18,21H,11-15H2,1H3;1H/t18-;/m0./s1 |
Clé InChI |
XVZCZOCOQPYMLC-FERBBOLQSA-N |
SMILES isomérique |
COC(=O)C1=CC=CC=C1CN2CCN[C@H](C2)CC3=CC=CC=C3.Cl |
SMILES canonique |
COC(=O)C1=CC=CC=C1CN2CCNC(C2)CC3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Methylimidazo[1,2-b]pyridazine-3-carbaldehyde](/img/structure/B12959561.png)

![1-Bromo-7H-benzo[c]carbazole](/img/structure/B12959566.png)
